4-Methylpyridazine-3,6-dione
Overview
Description
4-Methylpyridazine-3,6-dione, also known as 4-methyl-3,6-dioxopyridazine, is a heterocyclic organic compound. It features a pyridazine ring with keto functional groups at positions 3 and 6.
Mechanism of Action
Target of Action
4-Methylpyridazine-3,6-dione, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that this compound might interact with its targets by modulating calcium ion channels, thereby affecting cellular processes that depend on calcium signaling.
Biochemical Pathways
Given its potential role in inhibiting calcium ion influx , it could impact a variety of cellular processes and pathways that rely on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic reactions.
Pharmacokinetics
The design of pyridazinone derivatives has been noted for improved druglikeness and adme-tox properties .
Result of Action
Given its potential role in inhibiting calcium ion influx , it could lead to changes in cellular processes that depend on calcium signaling, potentially resulting in a wide range of pharmacological effects.
Biochemical Analysis
Biochemical Properties
Pyridazinone derivatives, to which 4-Methylpyridazine-3,6-dione belongs, have been shown to interact with a range of enzymes, proteins, and other biomolecules
Cellular Effects
Pyridazinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridazinone derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The presence of keto groups allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of bioactive molecules with antimicrobial and anticancer properties.
Medicine: Derivatives of 4-Methylpyridazine-3,6-dione are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant materials.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the keto groups.
Pyridazinone: A derivative with a similar ring structure but different substituents at various positions.
Pyrazine: Another diazine compound with nitrogen atoms at different positions in the ring.
Uniqueness: 4-Methylpyridazine-3,6-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-methylpyridazine-3,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIRVDEKAERQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662292 | |
Record name | 4-Methylpyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73268-15-2 | |
Record name | 4-Methylpyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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